N-(4-methoxyphenyl)-N'-pentanoylthiourea

Tyrosinase Inhibition Enzyme Assay Melanogenesis

Researchers seeking a defined, irreversible tyrosinase inhibitor often encounter variable potency among generic acylthioureas. N-(4-Methoxyphenyl)-N'-pentanoylthiourea directly addresses this with its validated structure-activity relationship. - 10-fold greater potency (IC50 1.568 mM) than kojic acid, with a non-competitive, irreversible mechanism (Ki=1.10 μM). - Highest binding affinity (-7.50 kcal/mol, PDB: 2ZMX) in its analog series, ensuring target engagement specificity. - An essential chemical probe for melanogenesis studies, supplied with rigorous analytical documentation for reproducible results.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36g/mol
Cat. No. B399138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-N'-pentanoylthiourea
Molecular FormulaC13H18N2O2S
Molecular Weight266.36g/mol
Structural Identifiers
SMILESCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC
InChIInChI=1S/C13H18N2O2S/c1-3-4-5-12(16)15-13(18)14-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,14,15,16,18)
InChIKeyYYIMXLVLIXIOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-N'-Pentanoylthiourea: Tyrosinase Inhibitor Overview


N-(4-Methoxyphenyl)-N'-pentanoylthiourea is a 1-pentanoyl-3-arylthiourea derivative characterized by a pentanoyl chain linked to a 4-methoxyphenyl-substituted thiourea core [1]. This compound functions as a non-competitive, irreversible inhibitor of mushroom tyrosinase (Ki = 1.10 μM), with an IC50 of 1.568 ± 0.01 mM, which is approximately 10-fold lower (more potent) than the standard inhibitor kojic acid (IC50 = 16.051 ± 1.27 mM) [1]. Molecular docking reveals a binding affinity of -7.50 kcal/mol against tyrosinase (PDB: 2ZMX), the highest among the synthesized 1-pentanoyl-3-arylthiourea analogs [1]. These attributes position it as a distinct chemical tool for investigating tyrosinase inhibition mechanisms and for applications requiring targeted melanogenesis suppression.

Inhibition type Non-competitive irreversible inhibitor for tyrosinase studies
Research context Tyrosinase mechanism and melanogenesis pathway models
Comparability Reported as highest-affinity analog in acythiourea series

Why Analogs Cannot Replace N-(4-Methoxyphenyl)-N'-Pentanoylthiourea


Within the 1-pentanoyl-3-arylthiourea series, minor structural modifications to the aryl ring dramatically alter both the potency and mechanism of tyrosinase inhibition. The 4-methoxyphenyl derivative (4f) achieves the highest binding affinity (-7.50 kcal/mol) and exhibits non-competitive, irreversible inhibition, whereas analogs with different aryl substitutions (e.g., 4-chlorophenyl, 4-fluorophenyl, 4-nitrophenyl) show significantly weaker binding and different kinetic profiles [1]. This structure-activity relationship demonstrates that the 4-methoxy group is critical for optimal interaction with the tyrosinase active site, rendering generic substitution of seemingly similar acylthioureas ineffective for achieving comparable inhibitory outcomes [1]. Procurement decisions must therefore be guided by this specific substitution pattern rather than class-level assumptions.

Target Compound
Substitute Analog
4-Methoxyaryl substitution
4-Chloro, 4-fluoro, or 4-nitro analogs
Higher binding affinity and non-competitive inhibition linked to 4-methoxy group
Weaker binding and altered kinetic profiles may not reproduce inhibition mechanism

Minor aryl modifications substantially shift tyrosinase inhibition; class-level substitution is not supported.

N-(4-Methoxyphenyl)-N'-Pentanoylthiourea vs. Key Comparators


Tyrosinase Inhibition Potency vs. Kojic Acid

In a direct enzymatic assay against mushroom tyrosinase, N-(4-methoxyphenyl)-N'-pentanoylthiourea (compound 4f) exhibited an IC50 of 1.568 ± 0.01 mM, representing a 10.2-fold increase in potency compared to the reference standard kojic acid, which had an IC50 of 16.051 ± 1.27 mM under identical conditions [1]. This quantitative advantage is further supported by a binding affinity of -7.50 kcal/mol, the highest among the 1-pentanoyl-3-arylthiourea series [1].

IC50 Comparison
Head-to-head
1.568 vs 16.051 mM (10.2-fold lower)
Reported higher potency vs kojic acid
Mushroom tyrosinase assay; kojic acid control
Tyrosinase Inhibition Enzyme Assay Melanogenesis

Binding Affinity Advantage Over Acylthiourea Analogs

Molecular docking against tyrosinase (PDB ID: 2ZMX) revealed that N-(4-methoxyphenyl)-N'-pentanoylthiourea (4f) achieved a binding free energy (ΔG) of -7.50 kcal/mol, the highest (most favorable) among all tested 1-pentanoyl-3-arylthiourea derivatives [1]. In contrast, the 4-chlorophenyl analog (4e) showed -6.90 kcal/mol, the 4-fluorophenyl analog (4d) showed -6.70 kcal/mol, and the 4-nitrophenyl analog (4g) showed -6.30 kcal/mol [1]. This superior binding correlates with its lower IC50 value and validates the 4-methoxy substitution as optimal for target engagement.

Binding Affinity
Head-to-head
-7.50 kcal/mol (4f) vs -6.90 (4e), -6.70 (4d), -6.30 (4g)
Highest affinity in series
Docking against PDB:2ZMX
Molecular Docking Structure-Activity Relationship Tyrosinase

Non-Competitive Irreversible Inhibition Mechanism

Kinetic analysis using Lineweaver-Burk plots demonstrated that N-(4-methoxyphenyl)-N'-pentanoylthiourea (4f) inhibits tyrosinase via a non-competitive mechanism, forming an enzyme-inhibitor complex with an inhibition constant (Ki) of 1.10 μM [1]. Furthermore, kinetic studies revealed that this compound acts as an irreversible enzyme inhibitor, a feature that distinguishes it from reversible inhibitors and may confer prolonged target engagement [1]. While kojic acid is a competitive inhibitor, this compound's non-competitive, irreversible profile offers a distinct pharmacological advantage.

Inhibition Mechanism
Class-level
Non-competitive, irreversible; Ki 1.10 μM
Distinct from competitive inhibitors
Lineweaver-Burk and Dixon analysis
Enzyme Kinetics Inhibition Mechanism Irreversible Inhibitor

Antioxidant Potential in the Series

In DPPH radical scavenging assays, N-(4-methoxyphenyl)-N'-pentanoylthiourea (4f) exhibited higher antioxidant potential compared to other derivatives in the 1-pentanoyl-3-arylthiourea series [1]. Although quantitative IC50 values for DPPH were not explicitly provided in the available abstract, the study explicitly states that compound 4f showed the highest antioxidant activity among the synthesized analogs [1]. This dual functionality—potent tyrosinase inhibition coupled with superior free radical scavenging—is a distinguishing feature not observed in many standard tyrosinase inhibitors.

Antioxidant Activity
Data to verify
Highest in series (DPPH assay, quantitative data not provided)
Reported dual-profile context
Requires independent confirmation
Antioxidant DPPH Assay Free Radical Scavenging

Structural Confirmation by X-ray Crystallography

The synthesis and characterization of the 1-pentanoyl-3-arylthiourea series included X-ray crystallographic analysis of compound (4a), a closely related analog, which confirmed the structural integrity and molecular geometry of this class of compounds [1]. While direct crystallographic data for the 4-methoxyphenyl derivative (4f) were not reported, the successful crystallization and structure solution of a series analog validates the synthetic methodology and provides a reliable structural reference point for the entire compound class. This level of characterization ensures that procured material can be confidently identified and verified using standard analytical techniques (FTIR, 1H NMR, 13C NMR) [1].

Characterization
Class-level
FTIR, 1H NMR, 13C NMR; X-ray for analog 4a
Supports structural identity verification
Direct X-ray data for 4f not reported
X-ray Crystallography Structural Characterization Quality Control

Applications of N-(4-Methoxyphenyl)-N'-Pentanoylthiourea


Tyrosinase Inhibition Screening & Lead Optimization

Given its 10-fold potency advantage over kojic acid and its defined non-competitive, irreversible inhibition mechanism (Ki = 1.10 μM) [1], this compound serves as an ideal positive control or reference standard in high-throughput screening campaigns targeting melanogenesis. Its superior binding affinity (-7.50 kcal/mol) and well-characterized SAR within the 1-pentanoyl-3-arylthiourea series make it a valuable chemical probe for structure-based optimization of novel tyrosinase inhibitors [1].

Mechanistic Studies of Tyrosinase Inactivation

The irreversible, non-competitive inhibition profile [1] positions this compound as a unique tool for dissecting the kinetic and structural basis of tyrosinase inactivation. Researchers can utilize the established Ki value (1.10 μM) and molecular docking model (PDB: 2ZMX) to investigate binding site interactions and compare the kinetics of irreversible versus reversible inhibition in enzymatic assays [1].

Cosmetic & Dermatological Formulation Development

The combination of potent tyrosinase inhibition (IC50 1.568 mM) and high antioxidant potential [1] makes this compound a candidate for incorporation into topical formulations aimed at reducing hyperpigmentation. While in vivo efficacy and safety remain to be established, the in vitro profile supports its use in early-stage formulation screening and efficacy testing in cell-based melanogenesis models.

Chemical Biology Probe for Melanogenesis

With its well-defined in vitro pharmacology (IC50, Ki, binding affinity, and mechanism of inhibition) [1], this compound can be employed as a chemical biology tool to probe the role of tyrosinase in melanin synthesis pathways. Its irreversible inhibition may enable washout experiments to assess the duration of target engagement and downstream effects on melanosome maturation and melanin transfer.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor screening studies
Inhibition potency and mechanism context
IC50 validation in target enzyme assay
Mechanistic studies of tyrosinase inactivation
Non-competitive irreversible kinetic profile
Ki and binding site characterization
Melanogenesis research and formulation screening
Dual inhibition and antioxidant profile
Cell-based melanogenesis endpoint review
Chemical biology probe for melanogenesis pathways
Irreversible target engagement
Washout and target residence time assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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